molecular formula C11H20N4O B11793273 2-(4,5-Diamino-3-cyclohexyl-1H-pyrazol-1-yl)ethanol

2-(4,5-Diamino-3-cyclohexyl-1H-pyrazol-1-yl)ethanol

Cat. No.: B11793273
M. Wt: 224.30 g/mol
InChI Key: UMIODESXFBBPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,5-Diamino-3-cyclohexyl-1H-pyrazol-1-yl)ethanol is a chemical compound with the molecular formula C11H20N4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Diamino-3-cyclohexyl-1H-pyrazol-1-yl)ethanol typically involves the reaction of cyclohexylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then subjected to further reactions to introduce the amino and hydroxyl groups. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Diamino-3-cyclohexyl-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino groups may produce primary or secondary amines.

Scientific Research Applications

2-(4,5-Diamino-3-cyclohexyl-1H-pyrazol-1-yl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme inhibition and as a potential lead compound for drug development.

    Medicine: Its derivatives may have therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(4,5-Diamino-3-cyclohexyl-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-Diamino-1H-pyrazol-1-yl)ethanol: A similar compound with a different substituent on the pyrazole ring.

    4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate: Another related compound with a sulfate group.

Uniqueness

2-(4,5-Diamino-3-cyclohexyl-1H-pyrazol-1-yl)ethanol is unique due to the presence of the cyclohexyl group, which can influence its chemical properties and biological activity. This structural feature may enhance its stability and specificity in binding to molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

2-(4,5-diamino-3-cyclohexylpyrazol-1-yl)ethanol

InChI

InChI=1S/C11H20N4O/c12-9-10(8-4-2-1-3-5-8)14-15(6-7-16)11(9)13/h8,16H,1-7,12-13H2

InChI Key

UMIODESXFBBPNR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN(C(=C2N)N)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.